3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts such as Lewis acids, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation, metal hydrides
Substitution: Halogenation agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity could be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with broad applications in medicinal chemistry.
4-quinolone: Known for its antimicrobial properties and used in various pharmaceutical formulations.
Chromeno[4,3-b]quinoline:
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-30-20-11-5-17(6-12-20)24-22-15-27-23-13-4-16(2)14-21(23)25(22)29(28-24)19-9-7-18(26)8-10-19/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXDGWIXVRGFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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